molecular formula C10H9N7O2 B2446414 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034546-34-2

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2446414
CAS No.: 2034546-34-2
M. Wt: 259.229
InChI Key: MOTWCWABXZMWDP-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C10H9N7O2 and its molecular weight is 259.229. The purity is usually 95%.
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Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a complex organic compound characterized by its unique structural features that include a triazolo-pyrazine core and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly as an antagonist of neurokinin receptors and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O3, with a molecular weight of approximately 338.32 g/mol. The compound's structure includes an 8-hydroxy group on the triazolo ring, which enhances its reactivity and biological activity.

This compound acts primarily as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is involved in various physiological processes including pain perception, anxiety, and reproductive functions. The antagonism of NK3 receptors has been linked to potential therapeutic effects in conditions such as anxiety disorders and depression.

Inhibition Studies

Research indicates that compounds with similar structural frameworks exhibit significant inhibitory activity against various biological targets. For instance, studies have shown that related imidazole derivatives can act as competitive inhibitors at the ATP binding site of p38 MAP kinase, a key enzyme involved in inflammatory responses .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, the following table summarizes key findings:

CompoundStructure FeaturesBiological ActivityPercent Inhibition
This compound Triazolo-pyrazine core with imidazoleNK3 receptor antagonistTBD
SB202190 Imidazole derivativep38 MAP kinase inhibitor94.36% at 10 μM
Other Triazole Derivatives Various substituentsAntioxidant and renin inhibitors28% - 82% inhibition

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Neurokinin Receptor Antagonism : A study demonstrated that imidazole derivatives could effectively inhibit NK3 receptor activity in vitro, suggesting potential applications in treating anxiety and depression.
  • Inflammatory Response Modulation : Research on related compounds indicated their ability to inhibit p38 MAP kinase activity significantly reduces cytokine production associated with inflammatory responses .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTWCWABXZMWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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